L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine

Beschreibung

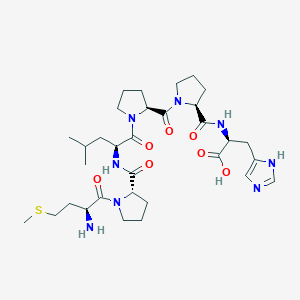

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is a synthetic hexapeptide with the sequence Met-Pro-Leu-Pro-Pro-His. Its structure features a methionine residue at the N-terminus, a leucine residue in the third position, and a histidine residue at the C-terminus, interspersed with three proline residues (positions 2, 4, and 5).

Eigenschaften

CAS-Nummer |

916136-96-4 |

|---|---|

Molekularformel |

C32H50N8O7S |

Molekulargewicht |

690.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C32H50N8O7S/c1-19(2)15-22(36-27(41)24-7-4-11-38(24)29(43)21(33)10-14-48-3)30(44)40-13-6-9-26(40)31(45)39-12-5-8-25(39)28(42)37-23(32(46)47)16-20-17-34-18-35-20/h17-19,21-26H,4-16,33H2,1-3H3,(H,34,35)(H,36,41)(H,37,42)(H,46,47)/t21-,22-,23-,24-,25-,26-/m0/s1 |

InChI-Schlüssel |

YBYVRAIFQVIKDV-FRSCJGFNSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCSC)N |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCSC)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid, L-histidine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, L-proline, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-proline, L-leucine, L-proline, L-proline, and L-methionine).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides.

Analyse Chemischer Reaktionen

Types of Reactions

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds.

Substitution: Amino acid derivatives activated with carbodiimides (e.g., EDC) are commonly used for peptide bond formation.

Major Products

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a component of drug delivery systems.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the specific activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its triple proline motif (Pro-Pro-Pro) and the inclusion of methionine and histidine. Below is a comparison with structurally related peptides from the evidence:

Table 1: Structural Comparison of Selected Peptides

Key Observations:

Proline Density : The target compound has the highest proline density (3/6 residues) among the listed peptides, which may enhance conformational stability or limit protease susceptibility .

Sequence Variability : ’s pentapeptide (His-Ala-Leu-Pro-Met) shares leucine and proline but lacks the Pro-Pro-Pro motif, highlighting divergent structural priorities .

Physicochemical Properties

Proline’s cyclic structure and histidine’s polar side chain influence solubility, hydrophobicity, and stability:

Table 3: Predicted Physicochemical Properties

- Hydrophobicity : Both the target compound and ’s pentapeptide share similar XLogP values (-3.5), suggesting comparable solubility profiles .

Biologische Aktivität

L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine is a peptide composed of six amino acids: methionine, proline, leucine, proline, proline, and histidine. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biotechnology. This article provides a comprehensive overview of the biological activity of this peptide, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically utilizes solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the peptide chain. The chemical structure is characterized by the following molecular properties:

| Property | Value |

|---|---|

| CAS Number | 916136-96-4 |

| Molecular Formula | C32H50N8O7S |

| Molecular Weight | 690.9 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Mechanisms of Biological Activity

The biological activity of this compound can vary based on its specific amino acid sequence and structure. Potential mechanisms include:

- Antimicrobial Activity : Similar peptides have shown the ability to disrupt bacterial cell membranes, leading to cell lysis.

- Antioxidant Properties : The presence of methionine may confer antioxidant capabilities, protecting cells from oxidative stress.

- Modulation of Cellular Processes : The peptide may influence signaling pathways involved in inflammation and immune responses.

Case Studies

- Prolidase Deficiency : A study investigated the role of iminopeptides in patients with prolidase deficiency, highlighting how certain dipeptides containing proline influenced metabolic pathways . While not directly related to this compound, this research underscores the importance of proline-rich peptides in biological processes.

- Biofilm Formation : A study found that L-histidine significantly reduced biofilm formation in yeast strains, suggesting that similar peptides could modulate multicellular behaviors through structural modifications . This points to a potential area for further research into the effects of this compound on microbial communities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.